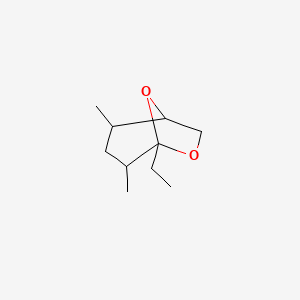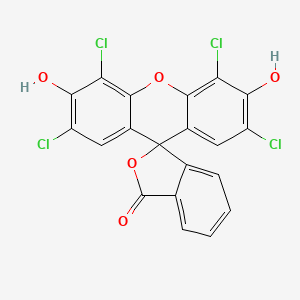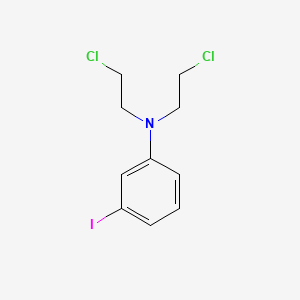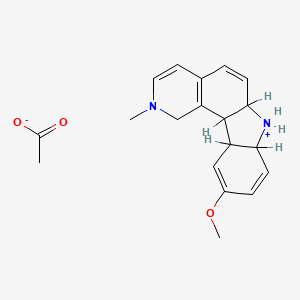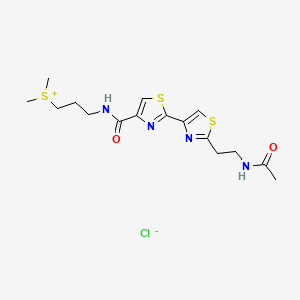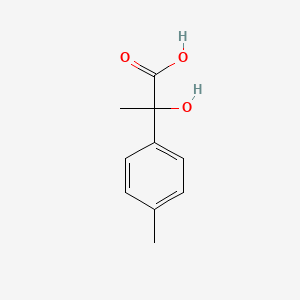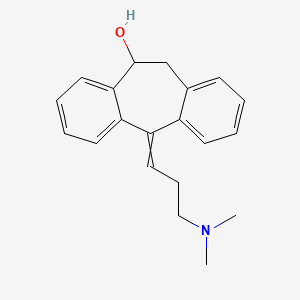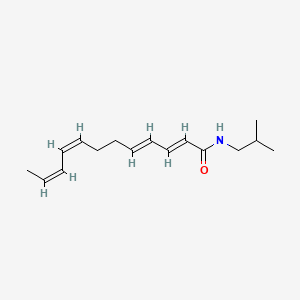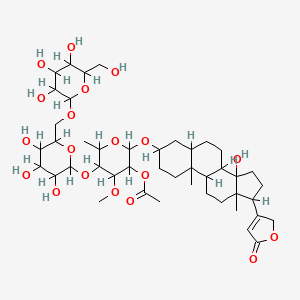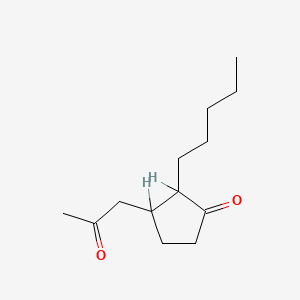
N-スクシンイミジル 4-ヨードベンゾエート
概要
説明
Synthesis Analysis
SIB is synthesized through a multi-step chemical process involving the preparation of a stannylated precursor followed by radio-iodination. The process begins with the tin precursor N-succinimidyl 4-[N 1,N 2-bis(tert-butyloxycarbonyl)guanidinomethyl]-3-(trimethylstannyl)benzoate, which is radio-iodinated to produce a protected form of SIB. This intermediate is then treated with trifluoroacetic acid to yield the final product, SIB, in a relatively short total synthesis time (Vaidyanathan & Zalutsky, 2007).
Molecular Structure Analysis
The molecular structure of SIB is characterized by an iodobenzoate group linked to a succinimidyl ester. This structure facilitates the easy conjugation of SIB to amino groups present on proteins and peptides, making it an ideal agent for the labeling of these biomolecules with iodine isotopes. The presence of the iodine atom allows for the radiolabeling of biomolecules, which is critical for tracing and imaging studies in biological research and medical diagnostics.
Chemical Reactions and Properties
SIB undergoes reactions typical of succinimidyl esters, enabling it to form stable amide bonds with primary amines found on proteins and peptides. This reactivity is utilized in the indirect radioiodination of these biomolecules, allowing for the introduction of radioactive iodine isotopes into proteins and peptides with high efficiency and specificity. The process results in radioiodinated proteins that exhibit improved stability in vivo compared to those labeled by direct electrophilic methods (Vaidyanathan & Zalutsky, 2006).
科学的研究の応用
抗体の放射性標識
“N-スクシンイミジル 4-ヨードベンゾエート”は、核医学分野において抗体の放射性標識に使用されます {svg_1}. この化合物は、フェニル基のメタ位またはパラ位に放射性ヨウ素を導入するために使用され、生体内で高い安定性を示す放射性ヨウ素化タンパク質が生成されます {svg_2}.
タンパク質およびペプチドの放射性ヨウ素化
この化合物は、モノクローナル抗体などのタンパク質や、受容体または抗原結合後に内部移行するペプチドの放射性ヨウ素化に有用です {svg_3} {svg_4}.
放射性医薬品の開発
“N-スクシンイミジル 4-ヨードベンゾエート”は、放射性医薬品の開発において重要な役割を果たします。 この化合物は、タンパク質の放射性ヨウ素化に有用なN-スクシンイミジル 4-グアニジノメチル-3-[^I]ヨードベンゾエート ([^I]SGMIB)などの薬剤の合成に使用されます {svg_5}.
バイオセンサーコーティング
2,5-ジオキソピロリジン-1-イル 4-ヨードベンゾエートは、アミン反応性エステルです。 この化合物は、抗体やタンパク質を捕捉するためのカーボンナノチューブベースのバイオセンサーのコーティングに使用されてきました {svg_6}.
抗てんかん研究
2,5-ジオキソピロリジン-1-イル 4-ヨードベンゾエートに関連する化合物は、その抗てんかん作用について研究されてきました。 例えば、一連のオリジナルなハイブリッドピロリジン-2,5-ジオン誘導体は、強力な抗てんかん作用を示しました {svg_7}.
モノクローナル抗体産生
4-(2,5-ジメチル-1H-ピロール-1-イル)-N-(2,5-ジオキソピロリジン-1-イル)ベンゾアミドは、2,5-ジオキソピロリジン-1-イル 4-ヨードベンゾエートに関連する化合物であり、モノクローナル抗体産生を増加させることが判明しました {svg_8}.
作用機序
Target of Action
N-Succinimidyl 4-iodobenzoate, also known as 2,5-Dioxopyrrolidin-1-yl 4-iodobenzoate, is primarily used for the radio-iodination of proteins and peptides, including monoclonal antibodies . The primary targets of this compound are proteins and peptides that undergo internalization after receptor or antigen binding .
Mode of Action
The compound interacts with its targets (proteins and peptides) through a process called radio-iodination . In this process, the tin precursor N-succinimidyl 4-[N1,N2-bis(tert-butyloxycarbonyl)guanidinomethyl]-3-(trimethylstannyl)benzoate (Boc-SGMTB, 3) is first radio-iodinated to [*I]Boc-SGMIB, a derivative of [*I]SGMIB with the guanidine function protected with Boc groups . This interaction results in the formation of a radiolabeled protein or peptide that can be used for various diagnostic and therapeutic applications .
Biochemical Pathways
The biochemical pathways affected by N-Succinimidyl 4-iodobenzoate involve the internalization of the radiolabeled proteins and peptides after receptor or antigen binding . This internalization process can subject the proteins to extensive catabolism, primarily reflecting the action of proteases present in the lysosomal compartment of the targeted cells .
Pharmacokinetics
The pharmacokinetics of N-Succinimidyl 4-iodobenzoate involves the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the radiolabeled proteins and peptides . The compound exhibits high in vivo stability, which is crucial for the study of the pharmacokinetics and biodistribution of biotherapeutics .
Result of Action
The result of the action of N-Succinimidyl 4-iodobenzoate is the production of radiolabeled proteins and peptides that can be used for the diagnosis and therapy of various diseases . For example, the anti-HER2 5F7GGC Nanobody was radiolabeled using *I-SGMIB, resulting in a promising new conjugate for targeting HER2-expressing malignancies .
Action Environment
The action of N-Succinimidyl 4-iodobenzoate can be influenced by various environmental factors. For instance, the selection of an appropriate labeling method for a protein or peptide requires careful consideration of the fate of the molecule after its interaction with the biological milieu . Furthermore, the internalization process of the radiolabeled proteins and peptides can be affected by the cellular environment .
生化学分析
Biochemical Properties
N-Succinimidyl 4-iodobenzoate plays a crucial role in biochemical reactions, primarily through its ability to label proteins and peptides. It interacts with enzymes, proteins, and other biomolecules by forming stable covalent bonds with lysine residues. This interaction is facilitated by the succinimidyl ester group, which reacts with the amine group of lysine. The iodobenzoate moiety provides a site for radioiodination, making it useful for tracking and imaging proteins in various biological systems .
Cellular Effects
N-Succinimidyl 4-iodobenzoate influences various cellular processes by labeling proteins that are involved in critical functions. It affects cell signaling pathways, gene expression, and cellular metabolism by modifying proteins that play key roles in these processes. For example, when used to label antibodies, it can enhance the targeting and internalization of these antibodies in cancer cells, thereby affecting cell function and viability .
Molecular Mechanism
The molecular mechanism of N-Succinimidyl 4-iodobenzoate involves its binding interactions with biomolecules. The succinimidyl ester group reacts with the amine group of lysine residues in proteins, forming a stable amide bond. This covalent attachment allows for the incorporation of the iodobenzoate moiety, which can be radioiodinated. This process enables the tracking and imaging of labeled proteins, providing insights into their distribution and function within biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Succinimidyl 4-iodobenzoate can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the labeled proteins remain stable for extended periods, allowing for long-term tracking and analysis. The compound may degrade over time, leading to a decrease in labeling efficiency and potential loss of signal .
Dosage Effects in Animal Models
The effects of N-Succinimidyl 4-iodobenzoate vary with different dosages in animal models. At lower doses, the compound effectively labels target proteins without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as affecting normal tissue distribution and causing off-target labeling. It is crucial to optimize the dosage to achieve the desired labeling efficiency while minimizing potential side effects .
Metabolic Pathways
N-Succinimidyl 4-iodobenzoate is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound is metabolized by enzymes that cleave the succinimidyl ester group, releasing the iodobenzoate moiety. This process can affect metabolic flux and alter metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, N-Succinimidyl 4-iodobenzoate is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its ability to covalently attach to target proteins. This property allows for precise tracking and imaging of labeled proteins, providing valuable information on their distribution and function .
Subcellular Localization
The subcellular localization of N-Succinimidyl 4-iodobenzoate is determined by the targeting signals and post-translational modifications of the labeled proteins. The compound can direct labeled proteins to specific compartments or organelles, affecting their activity and function. This localization is crucial for studying the roles of proteins in various cellular processes and understanding their mechanisms of action .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJICALGSOMFAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192294 | |
| Record name | N-Succinimidyl 4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39028-25-6 | |
| Record name | N-Succinimidyl 4-iodobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039028256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Succinimidyl 4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of N-Succinimidyl 4-iodobenzoate in the context of the provided research?
A1: N-Succinimidyl 4-iodobenzoate (PIB) is primarily used as a linker molecule for indirect radioiodination of biomolecules, specifically peptides and antibodies, as demonstrated in the research papers. [, , ] This allows researchers to introduce radioactive iodine isotopes, like Iodine-125 (125I) or Iodine-124 (124I), into these molecules for in vitro and in vivo studies. [, , ]
Q2: What are the advantages of using N-Succinimidyl 4-iodobenzoate for indirect radiolabeling compared to direct methods?
A2: One key advantage highlighted in the research is the reduced thyroid uptake observed with indirectly labeled conjugates compared to direct radioiodination using methods like Chloramine T. [] This suggests that the N-Succinimidyl 4-iodobenzoate linker may lead to different catabolites that minimize free radioactive iodine release and accumulation in the thyroid. [] This is important for safety and accurate biodistribution studies.
Q3: How does the choice of radiolabeling method, specifically using N-Succinimidyl 4-iodobenzoate vs. residualizing radiometal labels, affect imaging results?
A3: The research comparing N-Succinimidyl 4-iodobenzoate (a non-residualizing label) to indium-111 (a residualizing label) for labeling a HER3-targeting affibody molecule showed that the choice of label impacts biodistribution and imaging contrast. [] The 125I-PIB labeled molecule cleared faster from most tissues, leading to higher tumor-to-organ ratios at early time points, particularly for the liver. [] This suggests that non-residualizing labels like 125I-PIB might be advantageous for imaging targets like HER3 with significant physiological expression in normal organs. []
Q4: Are there any limitations or challenges associated with using N-Succinimidyl 4-iodobenzoate for radiolabeling?
A4: While the research highlights advantages of N-Succinimidyl 4-iodobenzoate, it also points to potential limitations. One study noted that although the 125I-PIB labeled affibody molecule provided improved tumor-to-organ ratios, the overall tumor uptake was lower compared to the indium-111 labeled counterpart. [] This suggests that further optimization of labeling strategies using N-Succinimidyl 4-iodobenzoate might be necessary to enhance tumor uptake and retention for improved imaging sensitivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)-2-(cyclohexylamino)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B1197375.png)
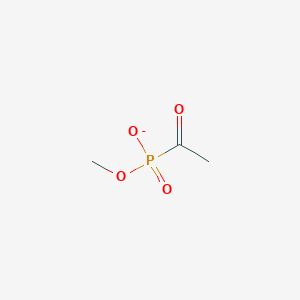
![N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1197377.png)
